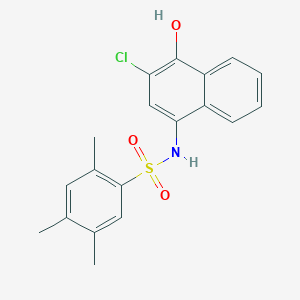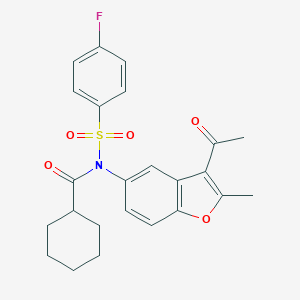
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHN-1 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Additionally, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its high purity and high yield synthesis method. This allows for reproducible experiments and accurate data analysis. However, one of the limitations of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a therapeutic agent for the treatment of cancer. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide in vivo to determine its potential as a drug candidate. Additionally, there is a need to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide exhibits anti-inflammatory and anti-cancer properties and has been shown to have neuroprotective effects. The synthesis method of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been optimized to yield high purity and high yield. However, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. There are several future directions for the research of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, including investigating its potential as a therapeutic agent for inflammatory diseases, cancer, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxy-1-naphthalene with 2,4,5-trimethylaniline in the presence of sulfuric acid. The resulting product is then treated with sulfuryl chloride and ammonia to obtain N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVFKHUPWIQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491941.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)
![Propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491976.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)
![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)
![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)